molecular formula C17H18N2O5S2 B5520598 N-(4-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

N-(4-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

Cat. No.: B5520598
M. Wt: 394.5 g/mol
InChI Key: RBWGNSJEHLIARE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H18N2O5S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.06571403 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prodrug Development

N-(4-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is explored in the context of prodrug development. The compound, belonging to the class of N-acyl derivatives of sulfonamides, shows potential as a prodrug form, particularly for sulfonamide groups in carbonic anhydrase inhibitors. Its enzymatic hydrolysis yields the parent sulfonamide, indicating its potential in delivering active pharmaceutical ingredients (Larsen, Bundgaard, & Lee, 1988).

Carbonic Anhydrase Inhibition

This compound is also investigated for its inhibitory effects on carbonic anhydrase isoenzymes. It displays nanomolar half maximal inhibitory concentration (IC50) values, indicating its potency as an inhibitor. The differential activity across various isoenzymes suggests its potential for targeted therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Chemical Synthesis and Modification

The compound's role in chemical synthesis and modification is significant. It is utilized in the synthesis of N-vinyloxazolidinones and morpholines, offering insights into the effect of the N-protecting group on amino alcohols in annulation reactions. This application is crucial for understanding the synthesis of complex organic compounds (Yar, Fritz, Gates, McGarrigle, & Aggarwal, 2012).

Biodegradable Polymer Synthesis

Its derivatives are used in synthesizing biodegradable polyesteramides with pendant functional groups. These polymers have applications in various fields, including biomedical and environmental science, due to their biodegradability and functional versatility (Veld, Dijkstra, & Feijen, 1992).

Electrochemical Capacitor Applications

A derivative, 3-(4-methylsulfonylphenyl)thiophene, has been evaluated for use in electrochemical capacitors. Its electroactive polymers show promising performance, with high energy and power densities, making it a potential candidate for energy storage applications (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Anticancer Activity

Additionally, some derivatives of thiophene carboxamide exhibit anticancer activity. These compounds, synthesized through various chemical reactions, demonstrate inhibitory activity against multiple cancer cell lines, highlighting their potential as therapeutic agents in oncology (Atta & Abdel‐Latif, 2021).

Antimicrobial Properties

Compounds containing the morpholine group, similar to this compound, are studied for their antimicrobial properties. This includes investigating their activity against multidrug-resistant strains, suggesting their potential in addressing antibiotic resistance (Oliveira et al., 2015).

Properties

IUPAC Name

N-(4-acetylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-12(20)13-2-4-14(5-3-13)18-17(21)16-10-15(11-25-16)26(22,23)19-6-8-24-9-7-19/h2-5,10-11H,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWGNSJEHLIARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.